3,5-Dichloro-3',5'-difluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O and a molecular weight of 287.09 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-3’,5’-difluorobenzophenone typically involves the following steps :
Formation of Grignard Reagent: Reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent.
Nucleophilic Addition: The Grignard reagent is then subjected to a nucleophilic addition reaction with a trifluoroacetyl reagent.
Acid Treatment: The product is treated with acid to obtain 3,5-Dichloro-3’,5’-difluorobenzophenone.
This method is favored for its mild reaction conditions, low raw material cost, and suitability for industrial production.
Chemical Reactions Analysis
3,5-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in halogen substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Nucleophilic Addition: The carbonyl group in the benzophenone structure allows for nucleophilic addition reactions.
Common reagents used in these reactions include Grignard reagents, strong bases, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-3’,5’-difluorobenzophenone is utilized in various scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its carbonyl group and halogen atoms . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
3,5-Dichloro-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as :
3,5-Dichlorobenzophenone: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
3,5-Difluorobenzophenone: Lacks chlorine atoms, affecting its chemical properties and reactivity.
3,5-Dichloro-4-fluorobenzophenone: Contains a different substitution pattern, leading to variations in reactivity and applications.
The presence of both chlorine and fluorine atoms in 3,5-Dichloro-3’,5’-difluorobenzophenone makes it unique and versatile for various applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLFRFWTFIIFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374166 |
Source
|
Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-17-2 |
Source
|
Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.